REACTION_CXSMILES
|
Br[C:2]1[CH:10]=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1.[H-].[K+].C([Li])(C)(C)C.[B:18](OCCCC)([O:24]CCCC)[O:19]CCCC.Cl>C1COCC1>[NH:8]1[C:9]2[C:5](=[CH:4][CH:3]=[C:2]([B:18]([OH:24])[OH:19])[CH:10]=2)[CH:6]=[CH:7]1 |f:1.2|
|
Name
|
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=CNC2=C1
|
Name
|
|
Quantity
|
0.31 g
|
Type
|
reactant
|
Smiles
|
[H-].[K+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
9 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)[Li]
|
Name
|
|
Quantity
|
4.14 mL
|
Type
|
reactant
|
Smiles
|
B(OCCCC)(OCCCC)OCCCC
|
Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at −78° C. for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WAIT
|
Details
|
After fifteen minutes at 0° C.
|
Type
|
TEMPERATURE
|
Details
|
while maintaining a temperature below −55° C
|
Type
|
TEMPERATURE
|
Details
|
the solution was cooled to −78° C.
|
Type
|
TEMPERATURE
|
Details
|
to warm to −10° C
|
Type
|
TEMPERATURE
|
Details
|
warmed to room temperature
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aqueous phase was extracted with diethyl ether (3×75 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined organics were extracted with 1 M NaOH (4×40 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether (4×50 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with brine (20 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The concentrate was purified by flash chromatography on silica gel using 3.5-5% methanol/dichloromethane
|
Reaction Time |
15 min |
Name
|
|
Type
|
product
|
Smiles
|
N1C=CC2=CC=C(C=C12)B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 838 mg | |
YIELD: PERCENTYIELD | 68% | |
YIELD: CALCULATEDPERCENTYIELD | 68.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |